molecular formula C18H21O2P B12907549 6-(Diphenylphosphanyl)hexanoic acid CAS No. 59847-19-7

6-(Diphenylphosphanyl)hexanoic acid

Cat. No.: B12907549
CAS No.: 59847-19-7
M. Wt: 300.3 g/mol
InChI Key: DCNCQTXEEAAZBS-UHFFFAOYSA-N
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Description

6-(Diphenylphosphino)hexanoic acid is an organophosphorus compound with the molecular formula C18H21O2P. It is a derivative of hexanoic acid, where a diphenylphosphino group is attached to the sixth carbon atom. This compound is primarily used as a ligand in coordination chemistry and catalysis, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Diphenylphosphino)hexanoic acid typically involves the reaction of hexanoic acid with diphenylphosphine. One common method includes the use of a Grignard reagent, where diphenylphosphine is reacted with a hexanoic acid derivative under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of 6-(Diphenylphosphino)hexanoic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(Diphenylphosphino)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Diphenylphosphino)hexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Diphenylphosphino)hexanoic acid primarily involves its role as a ligand. It coordinates with metal ions to form stable complexes, which can then participate in various catalytic processes. The diphenylphosphino group acts as an electron donor, facilitating the formation of these complexes and enhancing their reactivity in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 6-(Diphenylphosphino)hexanoic acid is unique due to its combination of a phosphine ligand with a hexanoic acid backbone, providing both reactivity and stability. This makes it particularly valuable in catalysis and coordination chemistry, where it can form stable complexes with a variety of metal ions .

Properties

CAS No.

59847-19-7

Molecular Formula

C18H21O2P

Molecular Weight

300.3 g/mol

IUPAC Name

6-diphenylphosphanylhexanoic acid

InChI

InChI=1S/C18H21O2P/c19-18(20)14-8-3-9-15-21(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,19,20)

InChI Key

DCNCQTXEEAAZBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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